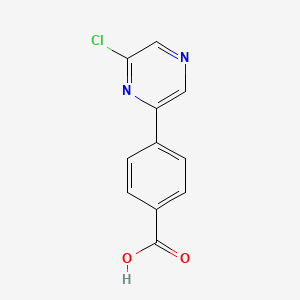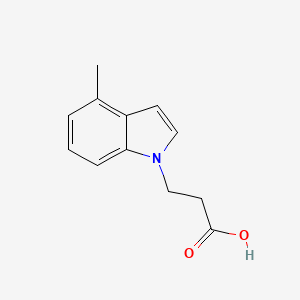
3-(4-Methyl-1H-indol-1-yl)propansäure
Übersicht
Beschreibung
3-(4-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 1-position.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in biological systems, including as signaling molecules and enzyme inhibitors.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Biochemische Analyse
Biochemical Properties
3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, 3-(4-methyl-1H-indol-1-yl)propanoic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, 3-(4-methyl-1H-indol-1-yl)propanoic acid has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 3-(4-methyl-1H-indol-1-yl)propanoic acid can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .
Dosage Effects in Animal Models
The effects of 3-(4-methyl-1H-indol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
3-(4-methyl-1H-indol-1-yl)propanoic acid is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-methyl-1H-indol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of 3-(4-methyl-1H-indol-1-yl)propanoic acid can influence its activity and function within the cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For instance, the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions can yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of acetic acid or hydrochloric acid as catalysts and refluxing the reaction mixture to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Wirkmechanismus
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as inhibitors of enzymes involved in cancer cell proliferation or as agonists/antagonists of neurotransmitter receptors . The specific pathways and targets depend on the structural modifications of the indole ring and the attached functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-indolyl)propanoic acid: Similar in structure but lacks the methyl group at the 4-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(4-methyl-1H-indol-1-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to other indole derivatives .
Eigenschaften
IUPAC Name |
3-(4-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGHKFXXDYQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


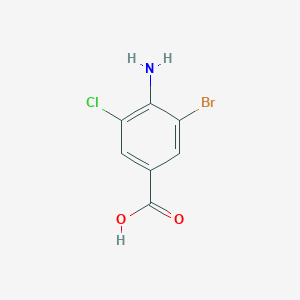
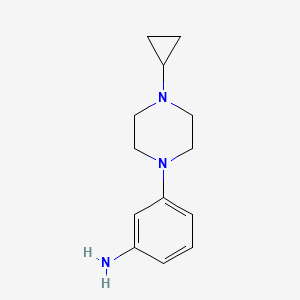
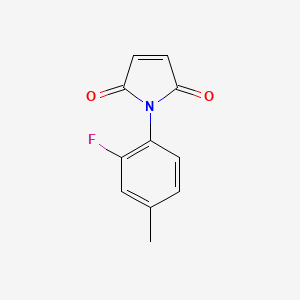
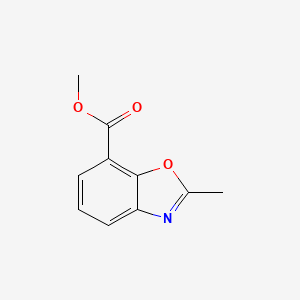
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1386004.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)
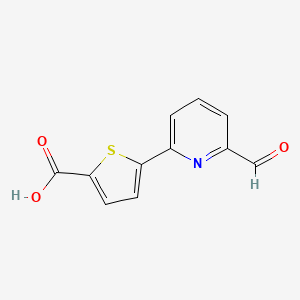
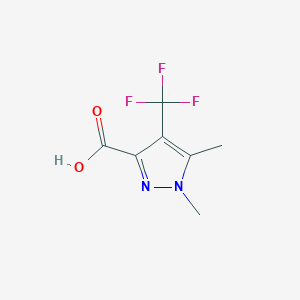
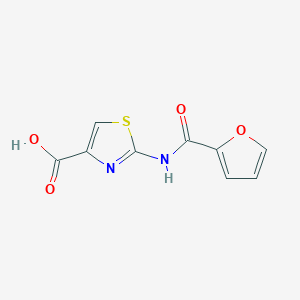
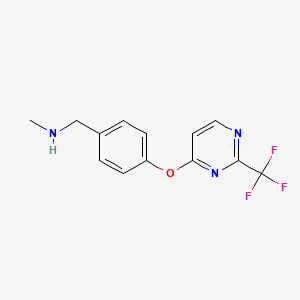
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1386017.png)
